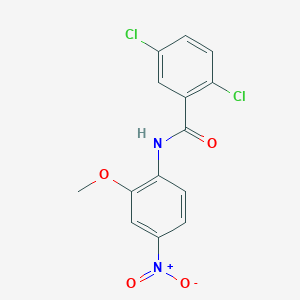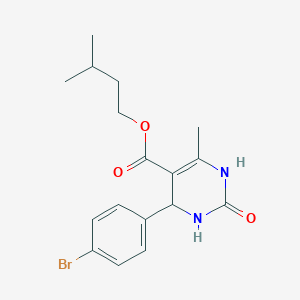
2,5-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is a potent inhibitor of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. Diclofenac has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action and synthesis method.
作用機序
Diclofenac works by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to injury or infection. By inhibiting COX, 2,5-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. Diclofenac has also been shown to inhibit the migration of neutrophils to the site of inflammation, which can help to reduce tissue damage.
実験室実験の利点と制限
Diclofenac has a number of advantages for use in lab experiments. It is widely available and has a well-established synthesis method. It is also relatively inexpensive compared to other drugs. However, there are also some limitations to its use. Diclofenac has been shown to have some toxic effects on the liver and kidneys, which can limit its use in certain experiments. Additionally, it is important to consider the potential for off-target effects when using 2,5-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide in experiments.
将来の方向性
There are a number of future directions for research on 2,5-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide. One area of interest is the potential use of this compound in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Another area of interest is the potential use of this compound in the treatment of Alzheimer's disease. Studies have shown that this compound can reduce the production of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. Additionally, there is ongoing research into the development of new drugs that are based on the structure of this compound, which may have improved efficacy and reduced side effects.
In conclusion, this compound is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of COX, which leads to a reduction in inflammation and pain. Diclofenac has a number of advantages for use in lab experiments, but there are also some limitations to its use. Future research on this compound is focused on its potential use in the treatment of cancer and Alzheimer's disease, as well as the development of new drugs based on its structure.
合成法
The synthesis of 2,5-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide involves the reaction of 2,5-dichlorobenzoyl chloride with 2-methoxy-4-nitroaniline in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound, this compound. This synthesis method has been well established and is widely used in the pharmaceutical industry.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of a wide range of conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain. Diclofenac has also been investigated for its potential use in the treatment of cancer and Alzheimer's disease.
特性
IUPAC Name |
2,5-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-7-9(18(20)21)3-5-12(13)17-14(19)10-6-8(15)2-4-11(10)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOKBMCAHJSIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5023040.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-isobutyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5023048.png)
![2-[1-(4-ethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5023053.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5023058.png)
![N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5023065.png)

![1-acetyl-4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5023079.png)
![4,4'-[(2-hydroxy-3-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5023085.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide](/img/structure/B5023096.png)
![(5-nitro-8-quinolinyl)(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amine](/img/structure/B5023101.png)

![3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5023125.png)
![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5023135.png)
![N-[3-(2,6-dichloro-4-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5023143.png)